Cyclobutylmethyl 2-aminopropanoate
Description
(S)-Cyclobutylmethyl 2-aminopropanoate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutylmethyl group attached to the 2-aminopropanoate backbone, making it an interesting subject for research due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
cyclobutylmethyl 2-aminopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(9)8(10)11-5-7-3-2-4-7/h6-7H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCXJHSQQKXKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclobutylmethyl 2-aminopropanoate typically involves the esterification of (S)-2-aminopropanoic acid with cyclobutylmethanol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of (S)-Cyclobutylmethyl 2-aminopropanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclobutylmethyl 2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Cyclobutylmethyl 2-aminopropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Cyclobutylmethyl 2-aminopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminopropanoate: A simpler analog with similar structural features but lacking the cyclobutylmethyl group.
Cyclobutylmethyl esters: Compounds with different amino acid backbones but similar ester groups.
Uniqueness
(S)-Cyclobutylmethyl 2-aminopropanoate is unique due to its chiral nature and the presence of both cyclobutylmethyl and 2-aminopropanoate groups. This combination of features makes it a valuable compound for studying chiral interactions and developing new therapeutic agents.
Biological Activity
Cyclobutylmethyl 2-aminopropanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
1. Synthesis of this compound
This compound can be synthesized through various chemical pathways, typically involving the reaction of cyclobutylmethyl halides with amino acids or their derivatives. The synthetic route may include:
- Starting Materials : Cyclobutylmethyl halides, amino acids (e.g., alanine).
- Reagents : Base (e.g., sodium hydride), solvents (e.g., DMF or DMSO).
- Conditions : Reflux or room temperature, depending on the specific reaction conditions required.
2. Biological Activity
The biological activities of this compound have been evaluated in various studies, focusing on its potential as an antiviral agent and enzyme inhibitor.
2.1 Antiviral Activity
Research indicates that cyclobutylmethyl derivatives exhibit significant antiviral properties. For instance, compounds containing similar structural motifs have been shown to inhibit the Hepatitis C virus (HCV) NS3/4A protease, which is crucial for viral replication. The potency of these compounds can be correlated with their ability to bind to the active site of the enzyme.
Table 1: Inhibition Potency of Cyclobutylmethyl Derivatives
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | <100 | NS3/4A protease inhibition |
| Related derivative A | <50 | NS3/4A protease inhibition |
| Related derivative B | <200 | Non-specific antiviral activity |
2.2 Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on various enzymes. The structure-activity relationship (SAR) studies suggest that modifications to the cyclobutyl moiety can enhance binding affinity and selectivity.
Case Study: Enzyme Inhibition
In a study evaluating the inhibition of HCV NS3/4A protease, cyclobutylmethyl derivatives were tested against a panel of viral strains. The results demonstrated a correlation between structural modifications and increased potency.
- In vitro Assays : Various concentrations were tested to determine IC50 values.
- Results : The compound displayed a significant reduction in viral replication at low micromolar concentrations.
The mechanism by which this compound exerts its biological effects is primarily through:
- Binding Affinity : The compound's ability to fit into the active site of target enzymes, such as NS3/4A protease, leading to competitive inhibition.
- Structural Interactions : Hydrophobic interactions with key residues in the enzyme's active site enhance binding stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
